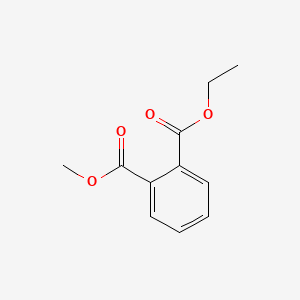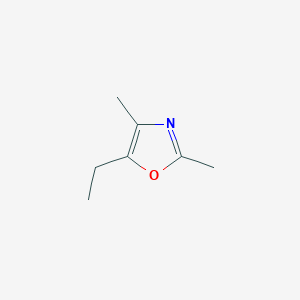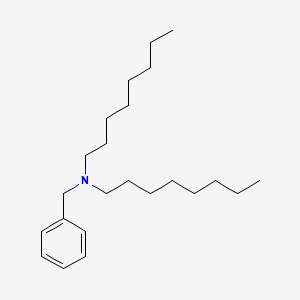
Benzylamine, N,N-dioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine, N,N-dioctyl- is an organic compound with the molecular formula C23H41N. It is a derivative of benzylamine where the hydrogen atoms on the nitrogen are replaced by two octyl groups. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylamine, N,N-dioctyl- can be synthesized through the reaction of benzylamine with octyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzylamine, followed by nucleophilic substitution with octyl halides .
Industrial Production Methods: In industrial settings, the production of Benzylamine, N,N-dioctyl- may involve the catalytic hydrogenation of benzonitrile in the presence of octylamine. This method ensures high yields and purity of the final product .
Types of Reactions:
Oxidation: Benzylamine, N,N-dioctyl- can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Benzylamine, N,N-dioctyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Benzylamine, N,N-dioctyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Benzylamine: The parent compound with a simpler structure.
N,N-Dioctylamine: A similar compound where the benzyl group is replaced by a hydrogen atom.
N-Benzyl-N-methylamine: Another derivative with a methyl group instead of octyl groups.
Uniqueness: Benzylamine, N,N-dioctyl- is unique due to the presence of two long octyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications compared to other benzylamine derivatives .
Properties
CAS No. |
22643-20-5 |
|---|---|
Molecular Formula |
C23H41N |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
N-benzyl-N-octyloctan-1-amine |
InChI |
InChI=1S/C23H41N/c1-3-5-7-9-11-16-20-24(21-17-12-10-8-6-4-2)22-23-18-14-13-15-19-23/h13-15,18-19H,3-12,16-17,20-22H2,1-2H3 |
InChI Key |
FXMGLWYTXDUDLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene](/img/structure/B14173228.png)
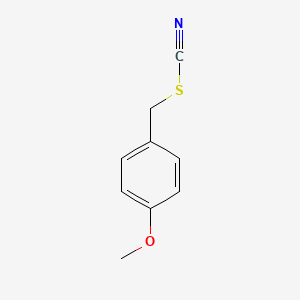
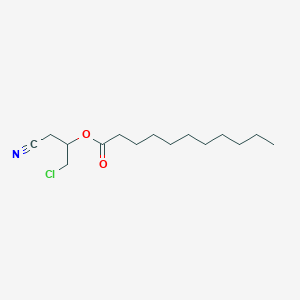
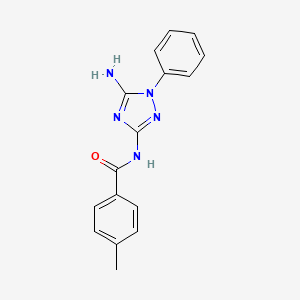
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
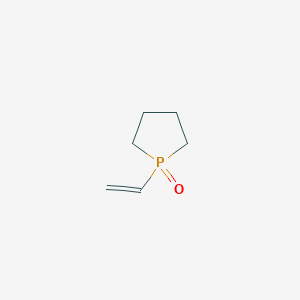
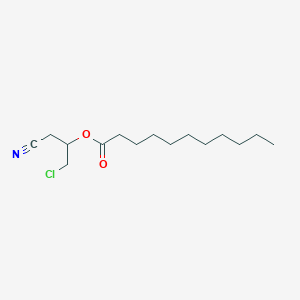
![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
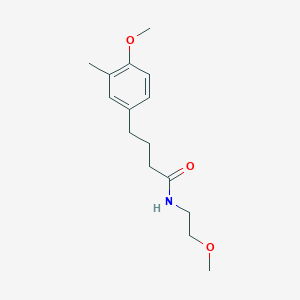
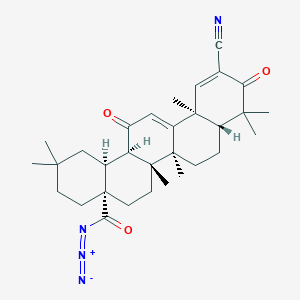
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)
